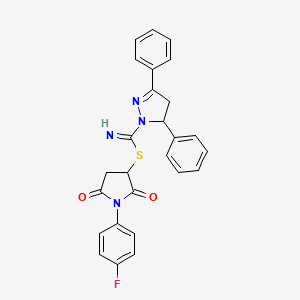![molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
1-[3-(4-iodophenoxy)propyl]pyrrolidine
描述
1-[3-(4-iodophenoxy)propyl]pyrrolidine, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound belongs to the class of pyrrolidine derivatives and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are known to play a role in various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to bind selectively to sigma-1 receptors, which may lead to the modulation of these processes. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-iodophenoxy)propyl]pyrrolidine are complex and varied, depending on the specific context in which it is studied. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to enhance neuronal survival and protect against neurodegeneration. In cancer research, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
The advantages of using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments include its well-established synthesis method, its selective affinity for sigma-1 receptors, and its potential therapeutic applications in various fields of research. However, there are also some limitations to using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific context in which it is studied.
未来方向
There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]pyrrolidine. One potential direction is to further investigate its mechanism of action and its effects on sigma-1 receptors. Another potential direction is to explore its potential therapeutic applications in other fields of research, such as immunology and infectious diseases. Additionally, the development of new analogs of 1-[3-(4-iodophenoxy)propyl]pyrrolidine with improved properties and selectivity may also be an area of future research.
科学研究应用
1-[3-(4-iodophenoxy)propyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been shown to have a selective affinity for sigma-1 receptors, which are known to play a key role in the regulation of neuronal activity. 1-[3-(4-iodophenoxy)propyl]pyrrolidine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[3-(4-iodophenoxy)propyl]pyrrolidine has been used as a tool in drug discovery research, as it can be modified to create analogs with different chemical and biological properties.
属性
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMAMYIBZIZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Iodophenoxy)propyl]pyrrolidine | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)
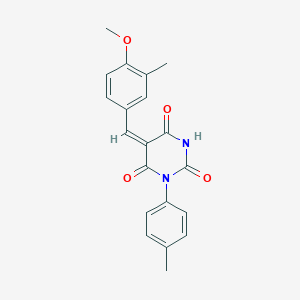
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
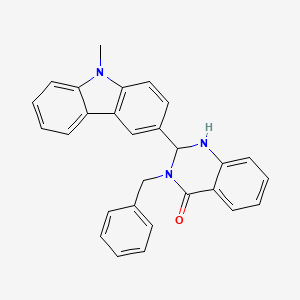

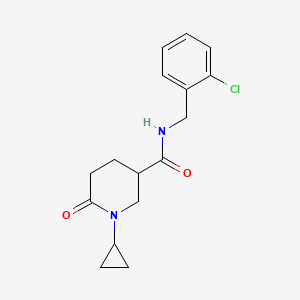
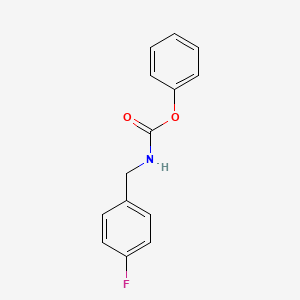
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
